molecular formula C15H21IN2O3 B6204405 ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2694735-08-3

ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B6204405
CAS RN: 2694735-08-3
M. Wt: 404.2
InChI Key:
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Description

Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a useful research compound. Its molecular formula is C15H21IN2O3 and its molecular weight is 404.2. The purity is usually 95.
BenchChem offers high-quality ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate' involves the reaction of starting materials through a series of steps to obtain the final product. The pathway involves the protection of the pyrazole ring, followed by the iodination of the methyl group, and then the formation of the bicyclic ring system. Finally, the carboxylic acid group is esterified with ethyl alcohol to obtain the desired compound.", "Starting Materials": [ "1-(propan-2-yl)-1H-pyrazol-4-amine", "2-bromo-1-phenylethanone", "Sodium hydride", "Iodine", "Ethyl alcohol", "Diethyl oxalate", "Triethylamine", "Acetic anhydride", "Methanesulfonic acid" ], "Reaction": [ "Step 1: Protection of the pyrazole ring by reacting 1-(propan-2-yl)-1H-pyrazol-4-amine with 2-bromo-1-phenylethanone in the presence of sodium hydride to obtain 1-(propan-2-yl)-3-(2-bromo-1-phenyl)ethyl-1H-pyrazol-4-amine.", "Step 2: Iodination of the methyl group by reacting 1-(propan-2-yl)-3-(2-bromo-1-phenyl)ethyl-1H-pyrazol-4-amine with iodine in the presence of acetic anhydride and methanesulfonic acid to obtain ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoate.", "Step 3: Formation of the bicyclic ring system by reacting ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoate with diethyl oxalate and triethylamine to obtain ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate.", "Step 4: Esterification of the carboxylic acid group by reacting ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate with ethyl alcohol in the presence of a catalyst to obtain the final product, 'ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate'." ] }

CAS RN

2694735-08-3

Product Name

ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Molecular Formula

C15H21IN2O3

Molecular Weight

404.2

Purity

95

Origin of Product

United States

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